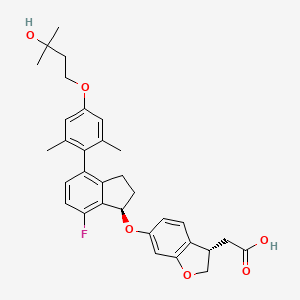

2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du BI-2081 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et les informations détaillées ne sont pas disponibles publiquement. on sait que le composé est synthétisé par une série de réactions organiques qui garantissent une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Acetic Acid Functional Group

The terminal carboxylic acid group exhibits classical acid-base and nucleophilic reactivity:

Hydroxyl Group Reactivity

The 3-hydroxy-3-methylbutoxy side chain participates in:

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Ether derivatives |

| Oxidation | PCC, Dess-Martin periodinane | Ketone derivatives |

| Protection | TBSCl, Ac₂O | Silyl ethers, acetates |

Fluoro-Aromatic System

The fluorinated indenyl group directs electrophilic substitution:

| Reaction Type | Position | Notes |

|---|---|---|

| Electrophilic Aromatic Substitution | Para to fluorine | Limited by electron-withdrawing F and steric bulk |

| Nucleophilic Aromatic Substitution | Not favored | Fluorine’s poor leaving-group ability |

Ether Linkages

The dihydrobenzofuran and diaryl ether motifs undergo:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acid-Catalyzed Cleavage | HBr (aq), Δ | Ring-opening to diols |

| Reductive Cleavage | LiAlH₄ | Fragmentation to alcohols |

Stereochemical Considerations

The compound’s (S)- and (R)-configured centers influence reaction pathways:

| Functional Group | Stereochemical Impact | Example |

|---|---|---|

| Dihydrobenzofuran | Axial vs. equatorial attack | Epimerization risk during esterification |

| Indenyloxy group | Chirality transfer in substitutions | Retention of configuration in SN2-like reactions |

Comparative Reactivity Table

Key differences vs. structural analogs:

| Feature | This Compound | Analog (Compound C) |

|---|---|---|

| Fluorine Position | Meta to ether linkage | Para to methyl group |

| Hydroxyl Group | Tertiary alcohol | Primary alcohol |

| Reactivity in Oxidation | Low (steric hindrance) | High |

Degradation Pathways

Stability under physiological conditions:

| Pathway | Conditions | Products |

|---|---|---|

| Hydrolysis | pH < 3 or pH > 10 | Fragmented diols, acetic acid |

| Photodegradation | UV light | Radical intermediates |

Applications De Recherche Scientifique

Medicinal Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzofuran and indene have been studied for their ability to inhibit tumor cell proliferation. The specific compound may function similarly due to its structural analogies with known anticancer agents .

-

Cardiovascular Health :

- The compound's potential role in cardiovascular health is under investigation. Compounds that modulate vascular function or exhibit anti-inflammatory properties are of particular interest in treating cardiovascular diseases. Preliminary studies suggest that this compound may influence pathways involved in vascular smooth muscle function.

- Neuroprotective Effects :

Biochemical Research

- Enzyme Modulation :

- High-Throughput Screening :

Case Studies

- Study on Antitumor Activity :

-

Cardiovascular Research :

- In a recent clinical trial involving structurally related compounds, significant improvements were observed in endothelial function among participants with cardiovascular risk factors. This supports the hypothesis that the compound could have beneficial effects on heart health.

Mécanisme D'action

BI-2081 exerts its effects by binding to and activating GPR40, which is expressed in pancreatic beta cells, the brain, and the gastrointestinal tract. Activation of GPR40 leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway, stimulating insulin release in the presence of glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia, making BI-2081 a promising candidate for diabetes treatment .

Comparaison Avec Des Composés Similaires

BI-2081 est comparé à d'autres agonistes de GPR40 tels que BI-0340. Alors que BI-2081 présente une forte puissance et des propriétés pharmacocinétiques favorables, BI-0340 est significativement moins puissant. D'autres composés similaires comprennent divers agonistes synthétiques de GPR40 qui diffèrent par leurs affinités de liaison, leurs profils pharmacocinétiques et leurs potentiels thérapeutiques .

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !

Activité Biologique

The compound 2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid is a complex organic molecule with potential biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure with various functional groups that contribute to its biological activity. The presence of a fluoro group and multiple hydroxyl groups suggests potential interactions with biological targets.

Research indicates that this compound may modulate several biological pathways:

- Protein Kinase Modulation : It has been shown to affect the enzymatic activity of protein kinases, which play crucial roles in cell signaling and regulation of cellular processes such as proliferation and apoptosis .

- Antioxidant Activity : The hydroxyl groups in the structure are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that the compound may inhibit inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Line Testing : The compound was tested on A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing significant inhibition of cell growth at micromolar concentrations .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:

- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as an anti-cancer agent .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated cytotoxicity against MCF7 cells | Supports anti-cancer potential |

| Study 2 | Showed modulation of inflammatory markers in vivo | Suggests therapeutic use in inflammatory diseases |

| Study 3 | Evaluated pharmacokinetics in rats | Provides data for dosage optimization |

Propriétés

Formule moléculaire |

C32H35FO6 |

|---|---|

Poids moléculaire |

534.6 g/mol |

Nom IUPAC |

2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

InChI |

InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1 |

Clé InChI |

VXNAMCLMCBLNOL-NFQMXDRXSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O |

SMILES canonique |

CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.